![molecular formula C21H23N3O3 B5555230 3-[(4-butoxy-3-methoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5555230.png)

3-[(4-butoxy-3-methoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 4(3H)-quinazolinones typically involves the cyclocondensation of anthranilamide derivatives with aldehydes. A novel method for synthesizing these compounds, which does not require the use of oxidants or metal catalysts, involves the reaction of 2-amino-N-methoxybenzamides with aldehydes. This method is promoted by acetic acid and leads to the formation of biologically important 4(3H)-quinazolinones with high yields and a non-toxic ester byproduct (Cheng et al., 2014).

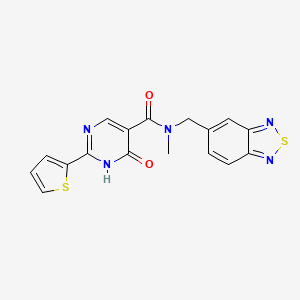

Molecular Structure Analysis

Molecular structure analysis of quinazolinone derivatives is crucial to understand their chemical behavior and interaction with biological targets. Spectral methods such as IR, 1H NMR, and mass spectrometry are typically used to identify and confirm the chemical structures of these compounds. The structural elucidation is essential for the development of new compounds with desired biological activities (Nawrocka et al., 2012).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions that allow for the synthesis of a wide array of derivatives, each with unique properties and potential applications. For example, the reaction of 2-aminobenzohydrazides with Schiff bases followed by oxidation leads to the formation of 3-benzylideneamino-4(3H)-quinazolinones. These reactions showcase the versatility of quinazolinones as chemical intermediates (Reddy et al., 1986).

科学的研究の応用

Synthesis and Biological Activity

- Quinazolinone derivatives, including structures related to 3-[(4-butoxy-3-methoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone, have been synthesized and evaluated for their antimicrobial potential. Some synthesized derivatives have shown promising antimicrobial activity (El-hashash, Darwish, Rizk, & El-Bassiouny, 2011).

Catalytic Applications

- Novel mixed-ligand Cu(II) Schiff base complexes using quinazoline Schiff base ligands have been synthesized and characterized. These complexes exhibit catalytic activities in synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes, indicating their potential in organic synthesis (Ebrahimipour, Khosravan, Castro, Khajoee Nejad, Dušek, & Eigner, 2018).

Pharmacological Studies

- Quinazolinone compounds, including similar structures to 3-[(4-butoxy-3-methoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone, have been investigated for their anticonvulsant properties. Some of these compounds demonstrated significant activity in relevant tests (Kornet, Varia, & Beaven, 1984).

Synthesis Techniques

- Methods have been developed for the efficient synthesis of 4(3H)-quinazolinones, including oxidant- and metal-free synthesis techniques. These methods are notable for their environmental acceptability and high yields (Cheng, Tang, Guo, Zhang-Negrerie, Du, & Zhao, 2014).

Analgesic Activities

- Studies have synthesized and evaluated the analgesic activity of quinazolinone derivatives, including compounds with structural similarities to 3-[(4-butoxy-3-methoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone. Some of these compounds showed significant analgesic activity (Osarodion, 2023).

Antioxidant Studies

- Synthesis and characterization of quinazolin derivatives, including compounds related to the mentioned quinazolinone, have been conducted to assess their antioxidant potential. Some of these compounds demonstrated significant scavenging capacity against radicals (Al-azawi, 2016).

作用機序

将来の方向性

特性

IUPAC Name |

3-[(E)-(4-butoxy-3-methoxyphenyl)methylideneamino]-2-methylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-4-5-12-27-19-11-10-16(13-20(19)26-3)14-22-24-15(2)23-18-9-7-6-8-17(18)21(24)25/h6-11,13-14H,4-5,12H2,1-3H3/b22-14+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCULSWHKIZYNV-HYARGMPZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C=NN2C(=NC3=CC=CC=C3C2=O)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=C(C=C(C=C1)/C=N/N2C(=NC3=CC=CC=C3C2=O)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Butoxy-3-methoxy-benzylidene)-amino]-2-methyl-3H-quinazolin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,4-diazepan-1-ylcarbonyl)-6-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5555165.png)

![5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-3-isopropyl-1,2,4-oxadiazole](/img/structure/B5555173.png)

![4-(2-pyridinyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B5555181.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-(1-phenylethyl)benzamide](/img/structure/B5555186.png)

![3-[(4-benzyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5555205.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5555208.png)

![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5555215.png)

![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-methylurea](/img/structure/B5555222.png)

![4-methoxy-6-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5555244.png)

![5-[(2-naphthylsulfonyl)methyl]-1,3-benzodioxole](/img/structure/B5555246.png)

![3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5555252.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5555255.png)

![4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-oxazepan-6-ol](/img/structure/B5555263.png)